molecular formula C18H20N2OS B4718125 2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine

2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine

Cat. No.: B4718125
M. Wt: 312.4 g/mol
InChI Key: WEFYQARIIVDHJX-UHFFFAOYSA-N
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Description

2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine is an organic compound with a complex structure that includes a pyrimidine ring, a but-2-ynylsulfanyl group, and a phenoxy group with methyl and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine typically involves multiple steps, starting with the preparation of the phenoxy and pyrimidine intermediates. The phenoxy intermediate can be synthesized through the reaction of 5-methyl-2-propan-2-ylphenol with an appropriate alkylating agent. The pyrimidine intermediate is prepared through standard pyrimidine synthesis methods, such as the Biginelli reaction.

The final step involves coupling the phenoxy and pyrimidine intermediates using a but-2-ynylsulfanyl linker. This step requires specific reaction conditions, including the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step and the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The phenoxy and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-2-propan-2-ylphenoxy)ethanol
  • 2-(2-Isopropyl-5-methylphenoxy)ethanamine
  • N-[2-(4-methoxy-5-methyl-2-propan-2-ylphenoxy)ethyl]-N-methyl-2-phenoxyethanamine

Uniqueness

2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the but-2-ynylsulfanyl linker and the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

2-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-14(2)16-8-7-15(3)13-17(16)21-11-4-5-12-22-18-19-9-6-10-20-18/h6-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFYQARIIVDHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC#CCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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